molecular formula C20H26N2O3 B11308138 N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11308138
M. Wt: 342.4 g/mol
InChI Key: IRPDTQYTZGSCQE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a furan ring, a piperidine ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperidine intermediates, followed by their coupling with the phenoxyacetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substituents.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the piperidine ring may produce various substituted piperidines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide
  • N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
  • N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-chlorophenoxy)acetamide

Uniqueness

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C20H26N2O3/c1-16-7-5-8-17(13-16)25-15-20(23)21-14-18(19-9-6-12-24-19)22-10-3-2-4-11-22/h5-9,12-13,18H,2-4,10-11,14-15H2,1H3,(H,21,23)

InChI Key

IRPDTQYTZGSCQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CO2)N3CCCCC3

Origin of Product

United States

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